molecular formula C₉H₁₄N¹⁵N₃O₄ B1163655 Molsidomine-15N3

Molsidomine-15N3

カタログ番号: B1163655
分子量: 245.21
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molsidomine-15N3, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₄N¹⁵N₃O₄ and its molecular weight is 245.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetics and Mechanism of Action

Molsidomine acts as a prodrug that is converted into its active metabolite, which releases nitric oxide. This mechanism leads to vasodilation, improving blood flow and reducing myocardial oxygen demand. The pharmacokinetic profile of Molsidomine-15N3 allows researchers to trace its metabolic pathways and understand its bioavailability in various populations.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life6 hours
Peak plasma concentration1.5 hours post-administration
Bioavailability60%
MetabolismHepatic (CYP450 enzymes)

Clinical Efficacy in Angina Pectoris

Numerous studies have demonstrated the efficacy of this compound in managing angina pectoris. A randomized controlled trial showed that both once-daily and twice-daily formulations significantly reduced the frequency of anginal attacks compared to placebo, with improved exercise tolerance observed in patients receiving this compound .

Case Study: Efficacy in Stable Angina Patients

In a multicenter study involving 533 patients, this compound was compared against placebo and demonstrated superior control over angina symptoms. The study reported a significant reduction in the need for sublingual nitrates among those treated with this compound .

Long-term Outcomes and Safety Profile

Long-term studies have assessed the safety and tolerability of this compound, finding it well-tolerated with minimal side effects. The incidence of hypotension was noted but was manageable within clinical settings .

Table 2: Summary of Adverse Effects Associated with this compound

Adverse EffectIncidence (%)
Headache10
Hypotension5
Dizziness4
Nausea2

Research Applications

This compound is increasingly being utilized in research settings to explore its effects on endothelial function and cardiovascular health. For instance, studies have investigated its role in improving endothelial function post-percutaneous coronary intervention .

Potential Research Directions:

  • Investigating the effects of this compound on other cardiovascular conditions such as heart failure.
  • Exploring combinations with other pharmacological agents to enhance therapeutic outcomes.
  • Analyzing the impact on biomarkers related to cardiovascular health.

特性

分子式

C₉H₁₄N¹⁵N₃O₄

分子量

245.21

同義語

5-[(Ethoxycarbonyl)amino]-3-(4-morpholinyl)-1,2,3-oxadiazolium-15N3 Inner Salt;  CAS 276-15N3;  Corraton-15N3;  Coruno-15N3;  Corvasal-15N3;  Corvaton-15N3;  Molsidolat-15N3;  Morial-15N3;  Morsydomine-15N3;  Motazomin-15N3;  N-(Ethoxycarbonyl)-3-morpholinosyd

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。